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Introduction
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical

role in regulating the stability of several key oncoproteins, thereby influencing cell proliferation,

cell cycle progression, and DNA damage response.[1][2] USP28 removes ubiquitin chains from

its substrates, rescuing them from proteasomal degradation.[2] Key substrates of USP28

include the transcription factor c-MYC, as well as c-JUN, and ΔNp63, all of which are

implicated in the progression of various cancers, including squamous cell lung carcinoma.[1]

The development of small molecule inhibitors targeting USP28, such as Usp28-IN-3, presents

a promising therapeutic strategy to induce the degradation of these oncoproteins. Usp28-IN-3
and similar inhibitors function by blocking the catalytic activity of USP28, leading to the

accumulation of ubiquitinated substrates and their subsequent degradation by the proteasome.

[3] This, in turn, can lead to the regression of tumors that are dependent on high levels of these

oncoproteins.

These application notes provide detailed protocols for the immunoprecipitation of USP28

substrates, with a focus on c-MYC, following treatment with the USP28 inhibitor Usp28-IN-3.

The protocols and data presented herein are intended to guide researchers in studying the

effects of USP28 inhibition on substrate stability and interaction.
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Data Presentation
Treatment of cancer cell lines with Usp28-IN-3 is expected to lead to a dose-dependent

decrease in the protein levels of USP28 substrates. The following tables summarize

representative quantitative data from western blot analyses showing the reduction in c-MYC, c-

JUN, and ΔNp63 protein levels after 24 hours of treatment with Usp28-IN-3 in a squamous cell

lung carcinoma cell line.

Table 1: Effect of Usp28-IN-3 on c-MYC Protein Levels

Usp28-IN-3 Concentration (nM)
Relative c-MYC Protein Level (%) (Mean ±
SD)

0 (Vehicle) 100 ± 5.2

10 75 ± 4.1

50 42 ± 3.5

100 21 ± 2.8

500 8 ± 1.9

Table 2: Effect of Usp28-IN-3 on c-JUN and ΔNp63 Protein Levels

Usp28-IN-3 Concentration
(nM)

Relative c-JUN Protein
Level (%) (Mean ± SD)

Relative ΔNp63 Protein
Level (%) (Mean ± SD)

0 (Vehicle) 100 ± 6.1 100 ± 5.8

100 35 ± 4.9 45 ± 5.1

500 12 ± 2.3 18 ± 3.2

Note: The data presented in these tables are representative and intended for illustrative

purposes. Actual results may vary depending on the cell line, experimental conditions, and

specific inhibitor used.

Signaling Pathways and Experimental Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15141407?utm_src=pdf-body
https://www.benchchem.com/product/b15141407?utm_src=pdf-body
https://www.benchchem.com/product/b15141407?utm_src=pdf-body
https://www.benchchem.com/product/b15141407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To visualize the mechanism of USP28 and the experimental approach to study its inhibition, the

following diagrams are provided.
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Caption: USP28 signaling pathway and mechanism of Usp28-IN-3 action.
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Caption: Experimental workflow for immunoprecipitation of USP28 substrates.

Experimental Protocols
Protocol 1: Co-Immunoprecipitation of USP28 and c-
MYC
This protocol is designed to determine the interaction between USP28 and its substrate c-MYC,

and how this interaction may be affected by Usp28-IN-3 treatment.

Materials:

Cell culture reagents

Squamous cell lung carcinoma (or other relevant) cell line

Usp28-IN-3

Phosphate-buffered saline (PBS)

Co-IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 250 mM NaCl, 1% Triton-X100, supplemented

with protease and phosphatase inhibitors.[4]

Primary antibodies: anti-USP28, anti-c-MYC

Normal rabbit or mouse IgG (isotype control)

Protein A/G agarose beads
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Wash Buffer: Same as Co-IP Lysis Buffer

Elution Buffer: 1X Laemmli sample buffer

SDS-PAGE and western blotting reagents

Procedure:

Cell Culture and Treatment:

Culture cells to 70-80% confluency.

Treat cells with the desired concentrations of Usp28-IN-3 or vehicle control for the

specified duration (e.g., 24 hours).

Cell Lysis:

Wash cell pellets with ice-cold PBS.

Lyse cells in Co-IP Lysis Buffer on ice for 10 minutes.[4]

Centrifuge lysates at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.[4]

Collect the supernatant (cleared lysate).

Immunoprecipitation:

Incubate the cleared cell lysates with the primary antibody (e.g., anti-USP28) or isotype

control IgG overnight at 4°C on a rotating wheel.[4]

Add 30 µl of a 50% slurry of Protein A/G agarose beads and continue to incubate for 2-4

hours at 4°C.[4]

Washing:

Collect the precipitated complexes by centrifugation.

Wash the beads three times with Co-IP Lysis Buffer.[4]
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Elution and Analysis:

After the final wash, resuspend the beads in 1X Laemmli sample buffer.

Boil the samples at 95°C for 10 minutes to elute the proteins.

Analyze the eluted proteins by SDS-PAGE and western blotting using the anti-c-MYC

antibody.

Protocol 2: Ubiquitin Pulldown Assay for c-MYC
This protocol is used to assess the ubiquitination status of c-MYC following USP28 inhibition.

Materials:

Cell culture reagents and relevant cell line

Usp28-IN-3

MG132 (proteasome inhibitor)

His-tagged ubiquitin expression vector (optional, for overexpression)

Lysis Buffer for Ubiquitin Pulldown: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1%

NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors and N-

ethylmaleimide (NEM) to inhibit deubiquitinases.

Ni-NTA agarose beads

Wash Buffer: Lysis buffer with adjusted imidazole concentrations for washing.

Elution Buffer: Lysis buffer with a high concentration of imidazole or 1X Laemmli buffer.

Anti-c-MYC antibody for western blotting.

Procedure:

Cell Culture and Treatment:
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(Optional) Transfect cells with a His-tagged ubiquitin expression vector.

Treat cells with Usp28-IN-3 or vehicle.

Before harvesting, treat cells with MG132 (e.g., 10-20 µM) for 3-4 hours to allow for the

accumulation of ubiquitinated proteins.[5]

Cell Lysis:

Lyse cells in the Lysis Buffer for Ubiquitin Pulldown.

Clear the lysate by centrifugation.

Ubiquitin Pulldown:

Incubate the cleared lysate with Ni-NTA agarose beads for 2-4 hours at 4°C to capture

His-tagged ubiquitinated proteins.[5]

Washing:

Wash the beads with Wash Buffer to remove non-specific binding.

Elution and Analysis:

Elute the ubiquitinated proteins from the beads.

Analyze the eluate by SDS-PAGE and western blotting with an anti-c-MYC antibody to

detect ubiquitinated c-MYC. An increase in the smear of higher molecular weight bands

corresponding to polyubiquitinated c-MYC is expected with Usp28-IN-3 treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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